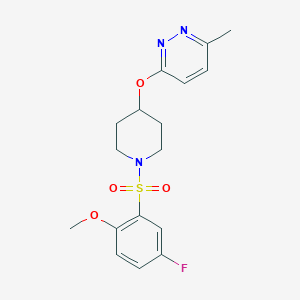

![molecular formula C23H24FN5O2S B2988936 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-70-5](/img/structure/B2988936.png)

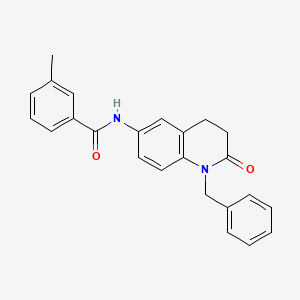

5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a fluorophenyl group, a methoxyphenyl group, a piperazine ring, and a triazole ring . The exact structure can be determined using techniques such as X-Ray diffraction analysis .Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of related 1,2,4-triazole derivatives and their antimicrobial activities have been explored in various studies. For instance, derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines have shown good to moderate activities against test microorganisms (Bektaş et al., 2007). This suggests the potential of the compound for antimicrobial applications, given its structural similarities with the studied triazole derivatives.

Antagonist Activity and Receptor Binding

Compounds with structures similar to the one have been evaluated for their antagonist activities, particularly in the context of serotonin receptors. For example, bicyclic 1,2,4-triazol-3(2H)-one derivatives have shown potent 5-HT2 antagonist activity, indicating the relevance of such compounds in neurological research and potential therapeutic applications for neurological disorders (Watanabe et al., 1992).

Crystal Structure and Anti-ischemic Activity

The synthesis and crystal structure analysis of cinnamide derivatives, closely related to the target compound, have been reported, along with their effective activities against neurotoxicity induced by glutamine in PC12 cells and a protective effect on cerebral infarction (Zhong et al., 2018). This highlights the potential application of the compound in neuroprotective research.

Biological Activity of Triazole Analogues

The synthesis and evaluation of triazole analogues for their biological activities, including antibacterial activity against human pathogenic bacteria, suggest the potential of these compounds in developing new antimicrobial agents (Nagaraj et al., 2018). This indicates that similar compounds, such as the one , could have significant applications in addressing bacterial infections.

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting them . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . Therefore, it acts as an irreversible and non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways involving ENTs . ENTs are involved in the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound can potentially disrupt these pathways .

Pharmacokinetics

It’s worth noting that the piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of ENTs, leading to potential disruption in nucleotide synthesis and regulation of adenosine function . This could have various downstream effects depending on the specific cellular context .

Action Environment

Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability .

Future Directions

properties

IUPAC Name |

5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-4-3-5-19(14-16)31-2)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h3-9,14,20,30H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJHLIUSXZYERR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

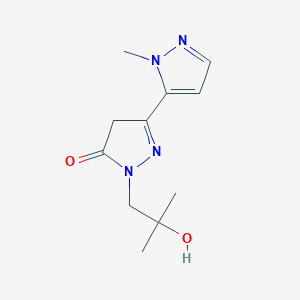

![methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B2988853.png)

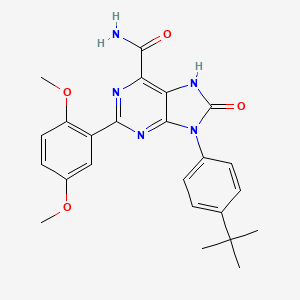

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)

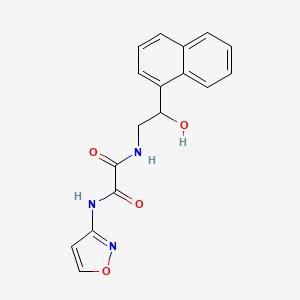

![N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2988866.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate](/img/structure/B2988870.png)

![1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2988871.png)

![4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988874.png)